

# Application Notes and Protocols for the Spectroscopic Analysis of 3-Methoxypyridine

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## Compound of Interest

Compound Name: 3-Methoxypyridine

Cat. No.: B1294695

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These application notes provide a detailed guide to the spectroscopic analysis of **3-Methoxypyridine** using  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectroscopy. The information is intended to assist in the structural elucidation and quality control of this compound, which is a valuable building block in medicinal chemistry and materials science.

## Spectroscopic Data

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **3-Methoxypyridine** were acquired in Deuterated Dimethyl Sulfoxide (DMSO-d<sub>6</sub>). The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are in Hertz (Hz).

### $^1\text{H}$ NMR Data

The proton NMR spectrum of **3-Methoxypyridine** exhibits four distinct signals corresponding to the aromatic protons and the methoxy group protons.

Proton Assignment	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz
H-2	8.25	dd	4.6, 1.5
H-6	8.15	d	4.6
H-4	7.40	ddd	8.4, 2.7, 1.5
H-5	7.25	dd	8.4, 4.6
-OCH <sub>3</sub>	3.85	s	-

Note: The assignments are based on established NMR principles and data from referenced literature. Multiplicity is abbreviated as: s = singlet, d = doublet, dd = doublet of doublets,ddd = doublet of doublet of doublets.

## <sup>13</sup>C NMR Data

The carbon-13 NMR spectrum of **3-Methoxypyridine** shows six signals, corresponding to the five carbon atoms of the pyridine ring and the one carbon of the methoxy group.[\[1\]](#)

Carbon Assignment	Chemical Shift ( $\delta$ ) ppm
C-3	155.5
C-2	142.0
C-6	140.5
C-4	123.8
C-5	119.0
-OCH <sub>3</sub>	55.2

## Experimental Protocols

The following protocols outline the standard procedures for the preparation of a sample of **3-Methoxypyridine** and the acquisition of its <sup>1</sup>H and <sup>13</sup>C NMR spectra.

## Sample Preparation

- Sample Weighing: Accurately weigh approximately 5-10 mg of **3-Methoxypyridine** for  $^1\text{H}$  NMR and 20-50 mg for  $^{13}\text{C}$  NMR into a clean, dry vial.
- Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d<sub>6</sub> to the vial.
- Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample.
- Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
- Filtration (Optional but Recommended): To remove any particulate matter that could affect spectral quality, the solution can be filtered through a small plug of glass wool placed at the bottom of the Pasteur pipette during transfer.
- Capping: Securely cap the NMR tube.

## NMR Data Acquisition

- Instrument Setup:
  - Insert the sample into the NMR spectrometer.
  - Lock the spectrometer on the deuterium signal of the DMSO-d<sub>6</sub> solvent.
  - Shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.
  - Tune and match the probe for the respective nucleus ( $^1\text{H}$  or  $^{13}\text{C}$ ).
- $^1\text{H}$  NMR Acquisition Parameters (Typical):
  - Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
  - Number of Scans: 16 to 64, depending on the sample concentration.
  - Relaxation Delay (d1): 1-2 seconds.

- Acquisition Time: 2-4 seconds.
- Spectral Width: A range covering approximately -2 to 12 ppm.
- $^{13}\text{C}$  NMR Acquisition Parameters (Typical):
  - Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').
  - Number of Scans: 1024 or more, depending on the sample concentration.
  - Relaxation Delay (d1): 2 seconds.
  - Acquisition Time: 1-2 seconds.
  - Spectral Width: A range covering approximately 0 to 160 ppm.
- Data Processing:
  - Apply Fourier transformation to the acquired free induction decay (FID).
  - Phase correct the spectrum.
  - Perform baseline correction.
  - Reference the spectrum to the residual solvent peak of DMSO-d<sub>6</sub> ( $\delta$  = 2.50 ppm for  $^1\text{H}$  and  $\delta$  = 39.52 ppm for  $^{13}\text{C}$ ).
  - Integrate the signals in the  $^1\text{H}$  spectrum.
  - Pick the peaks in both  $^1\text{H}$  and  $^{13}\text{C}$  spectra.

## Visualizations

### Chemical Structure and NMR Assignments

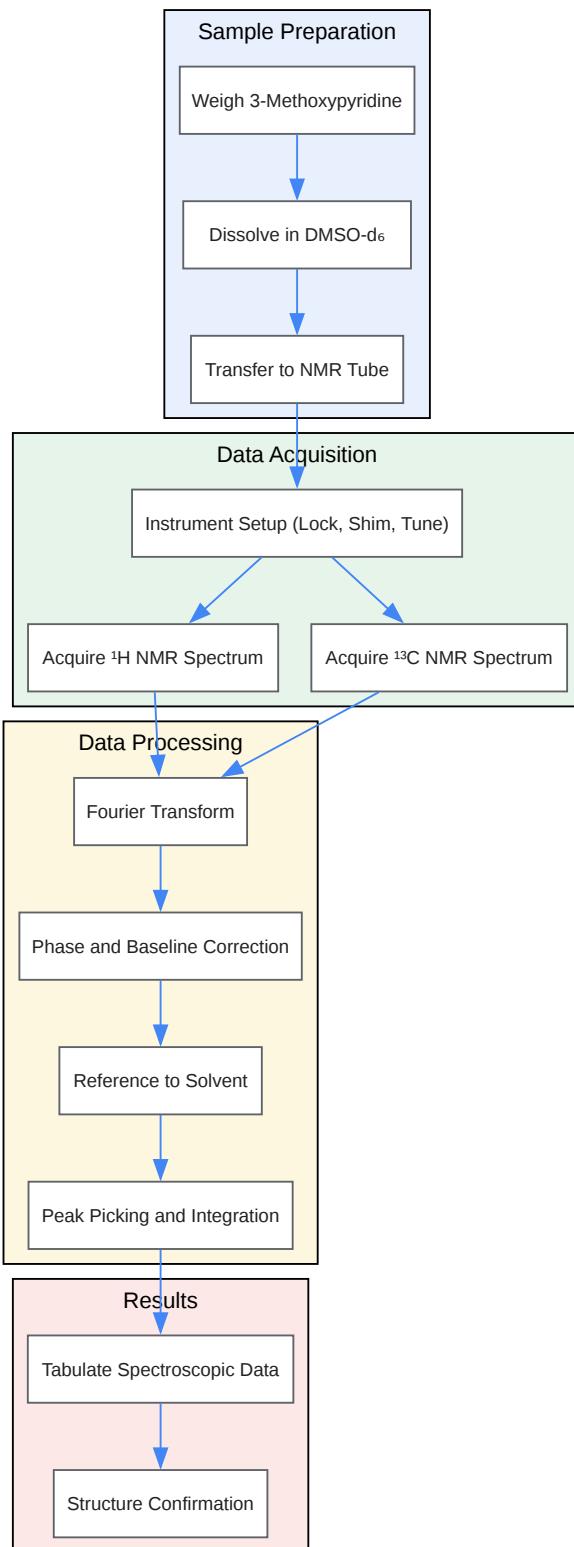
The following diagram illustrates the chemical structure of **3-Methoxypyridine** with the numbering of the atoms corresponding to the NMR data tables.

Caption: Structure of **3-Methoxypyridine** with atom numbering and corresponding <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts.

## Experimental Workflow for NMR Analysis

This diagram outlines the logical flow of the experimental process for the NMR analysis of **3-Methoxypyridine**.

## Experimental Workflow for NMR Analysis

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Caption: Workflow diagram illustrating the key steps in the NMR analysis of **3-Methoxypyridine**.

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## References

- 1. cmst.eu [cmst.eu]
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